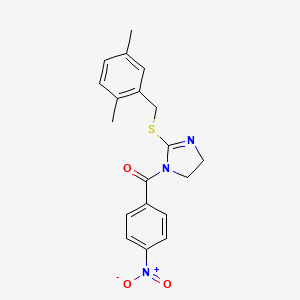

(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring (imidazole). The structure could potentially be analyzed using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the nitro group could be reduced to an amino group, or the thioether could be oxidized. The imidazole ring could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more reactive. The imidazole ring could potentially form hydrogen bonds, influencing the compound’s solubility and reactivity .Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of new heterocyclic compounds incorporating thieno[2,3-b]thiophene moieties and their derivatives demonstrates the utility of complex chemical structures for generating novel molecules. These compounds are of interest for their potential applications in various fields, including material science and pharmaceuticals (Mabkhot, Abd Elshafy Kheder, & Al-Majid, 2010).

Antioxidant and Enzyme Inhibition Activities

Compounds derived from thiazole moieties have been shown to possess significant antioxidant activities and enzyme inhibition properties. Such compounds are designed as molecular hybrids and evaluated for their ability to inhibit carbohydrate hydrolyzing enzymes, which is crucial for managing conditions like diabetes (Satheesh, Radha, Girija, Rajasekharan, & Maheswari, 2017).

Antimicrobial and Antimycobacterial Properties

Some imidazolyl compounds have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. These studies highlight the potential of such compounds to act as broad-spectrum antibiotics and contribute to the development of new treatments for infectious diseases (Narasimhan, Sharma, Kumar, Yogeeswari, & Sriram, 2011).

Structural Characterization and Theoretical Studies

Advanced synthetic techniques allow for the creation of novel compounds with specific functionalities, such as antibacterial activity. Structural characterization and docking studies further aid in understanding the mechanisms by which these compounds interact with biological targets, offering insights into their potential therapeutic uses (Shahana & Yardily, 2020).

Electrochemical and Electrochromic Properties

Research into the electrochemical and electrochromic properties of polymers containing carbazole and phenyl-methanone units suggests potential applications in the development of new materials for electronic devices. These materials exhibit promising optical contrasts and fast switching times, which are essential for applications in displays and sensors (Hu, Zhang, Lv, Ouyang, Fu, & Zhang, 2013).

Mechanism of Action

Target of Action

It is known that compounds with a similar structure, such as benzimidazoles, have been reported to interact with various biological targets, including enzymes and receptors .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or disruption of cellular structures . The presence of a nitro group and a thioether group in the compound may also contribute to its biological activity, possibly through redox reactions or interactions with sulfur-containing biomolecules .

Biochemical Pathways

Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in cell cycle regulation, signal transduction, and metabolic processes .

Pharmacokinetics

The presence of functional groups such as the nitro group and the thioether group may influence these properties, potentially affecting the compound’s bioavailability .

Result of Action

Benzimidazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects . The presence of a nitro group and a thioether group in the compound may also contribute to its biological activity .

Future Directions

properties

IUPAC Name |

[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-13-3-4-14(2)16(11-13)12-26-19-20-9-10-21(19)18(23)15-5-7-17(8-6-15)22(24)25/h3-8,11H,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBXHKKYTNIIRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,6-trimethyl-5-((2-oxo-2-phenylethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742436.png)

![1-[2-Methyl-7-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]prop-2-en-1-one](/img/structure/B2742439.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2742441.png)

![5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742444.png)

![3-[5,6-dichloro-1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2742445.png)

acetic acid](/img/structure/B2742446.png)

![5-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2742448.png)

![2-(1H-indol-3-ylsulfanyl)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2742450.png)

![6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B2742451.png)

![N-(1-cyanocyclohexyl)-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2742453.png)

![Methyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2742455.png)

![6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2742456.png)